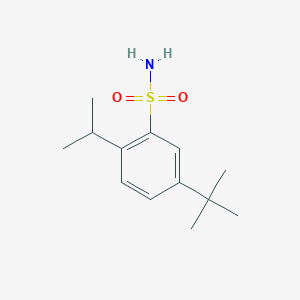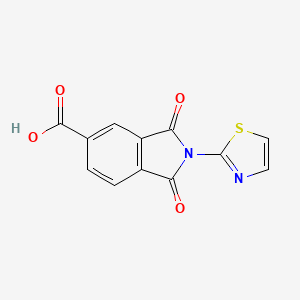![molecular formula C17H21N3O2 B5688081 N-[2-(2-ethyl-1H-imidazol-1-yl)ethyl]chromane-3-carboxamide](/img/structure/B5688081.png)
N-[2-(2-ethyl-1H-imidazol-1-yl)ethyl]chromane-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[2-(2-ethyl-1H-imidazol-1-yl)ethyl]chromane-3-carboxamide, also known as EX-527, is a selective inhibitor of Sirtuin 1 (SIRT1), a type of histone deacetylase (HDAC) that plays a crucial role in regulating various cellular processes. SIRT1 has been implicated in the regulation of aging, metabolism, and stress response, making it an attractive target for drug development. EX-527 has shown potential in various scientific research applications, including cancer therapy, neurodegenerative disease, and metabolic disorders.
Mecanismo De Acción
N-[2-(2-ethyl-1H-imidazol-1-yl)ethyl]chromane-3-carboxamide works by selectively inhibiting the activity of SIRT1, a type of HDAC that regulates gene expression and various cellular processes. SIRT1 deacetylates various target proteins, including histones and transcription factors, leading to changes in gene expression and cellular function. Inhibition of SIRT1 activity by N-[2-(2-ethyl-1H-imidazol-1-yl)ethyl]chromane-3-carboxamide leads to changes in gene expression and cellular function, which can have therapeutic effects in various diseases.
Biochemical and physiological effects:
N-[2-(2-ethyl-1H-imidazol-1-yl)ethyl]chromane-3-carboxamide has been shown to have various biochemical and physiological effects. Inhibition of SIRT1 activity by N-[2-(2-ethyl-1H-imidazol-1-yl)ethyl]chromane-3-carboxamide leads to changes in gene expression and cellular function, which can have downstream effects on various cellular processes. For example, inhibition of SIRT1 activity has been shown to increase p53 acetylation and activation, leading to apoptosis in cancer cells. In addition, inhibition of SIRT1 activity has been shown to increase insulin sensitivity and reduce adiposity in animal models of obesity and type 2 diabetes.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-[2-(2-ethyl-1H-imidazol-1-yl)ethyl]chromane-3-carboxamide has several advantages for lab experiments. It is a highly selective inhibitor of SIRT1, which allows for specific modulation of SIRT1 activity without affecting other HDACs. It is also relatively stable and easy to handle, making it suitable for use in various experimental settings.
However, there are also limitations to the use of N-[2-(2-ethyl-1H-imidazol-1-yl)ethyl]chromane-3-carboxamide in lab experiments. It has relatively low solubility in aqueous solutions, which can limit its use in certain experimental settings. In addition, the effects of N-[2-(2-ethyl-1H-imidazol-1-yl)ethyl]chromane-3-carboxamide on other cellular processes and pathways are not fully understood, which can complicate interpretation of experimental results.
Direcciones Futuras
There are several future directions for research on N-[2-(2-ethyl-1H-imidazol-1-yl)ethyl]chromane-3-carboxamide. One area of interest is in the development of more potent and selective SIRT1 inhibitors. This could lead to the development of more effective therapies for various diseases.
Another area of interest is in the identification of downstream targets of SIRT1 inhibition. This could lead to a better understanding of the cellular processes and pathways affected by SIRT1 inhibition, which could in turn lead to the development of more targeted therapies.
Finally, there is also interest in the development of novel drug delivery systems for N-[2-(2-ethyl-1H-imidazol-1-yl)ethyl]chromane-3-carboxamide. This could improve the solubility and bioavailability of N-[2-(2-ethyl-1H-imidazol-1-yl)ethyl]chromane-3-carboxamide, making it more suitable for use in various experimental settings.
Métodos De Síntesis
N-[2-(2-ethyl-1H-imidazol-1-yl)ethyl]chromane-3-carboxamide can be synthesized using a multistep process starting from commercially available starting materials. The synthesis involves the formation of a key intermediate, which is then converted to the final product through a series of reactions. The synthesis has been optimized to produce high yields of pure N-[2-(2-ethyl-1H-imidazol-1-yl)ethyl]chromane-3-carboxamide.
Aplicaciones Científicas De Investigación
N-[2-(2-ethyl-1H-imidazol-1-yl)ethyl]chromane-3-carboxamide has been extensively studied in various scientific research applications. One of the most promising applications is in cancer therapy. SIRT1 is known to play a role in the development and progression of various types of cancer, and inhibition of SIRT1 activity has been shown to have anti-tumor effects. N-[2-(2-ethyl-1H-imidazol-1-yl)ethyl]chromane-3-carboxamide has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a potential candidate for cancer therapy.
N-[2-(2-ethyl-1H-imidazol-1-yl)ethyl]chromane-3-carboxamide has also been studied in the context of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. SIRT1 has been shown to play a protective role in these diseases, and inhibition of SIRT1 activity has been linked to disease progression. N-[2-(2-ethyl-1H-imidazol-1-yl)ethyl]chromane-3-carboxamide has been shown to improve cognitive function and reduce neuroinflammation in animal models of Alzheimer's disease.
In addition, N-[2-(2-ethyl-1H-imidazol-1-yl)ethyl]chromane-3-carboxamide has been studied in the context of metabolic disorders such as obesity and type 2 diabetes. SIRT1 has been shown to play a role in regulating metabolism, and inhibition of SIRT1 activity has been linked to metabolic dysfunction. N-[2-(2-ethyl-1H-imidazol-1-yl)ethyl]chromane-3-carboxamide has been shown to improve insulin sensitivity and reduce adiposity in animal models of obesity and type 2 diabetes.
Propiedades
IUPAC Name |
N-[2-(2-ethylimidazol-1-yl)ethyl]-3,4-dihydro-2H-chromene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O2/c1-2-16-18-7-9-20(16)10-8-19-17(21)14-11-13-5-3-4-6-15(13)22-12-14/h3-7,9,14H,2,8,10-12H2,1H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCDRNNMCCGSZDL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC=CN1CCNC(=O)C2CC3=CC=CC=C3OC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-(2-ethyl-1H-imidazol-1-yl)ethyl]chromane-3-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(2,4-dichlorophenoxy)-N-[1-(3-isoxazolyl)ethyl]-N-methylacetamide](/img/structure/B5688003.png)
![4-[(2-methoxy-1-naphthyl)methyl]morpholine](/img/structure/B5688004.png)
![N-{1-[(cyclohexylamino)carbonyl]-4-piperidinyl}-2-(ethylamino)-5-pyrimidinecarboxamide](/img/structure/B5688009.png)
![(3R)-1-{[1-(4-fluorophenyl)cyclopropyl]carbonyl}-3,4,4-trimethyl-3-pyrrolidinol](/img/structure/B5688018.png)

![4-{[2-(3-methylphenyl)-4-quinazolinyl]amino}phenol](/img/structure/B5688022.png)
![rel-(4aS,8aS)-2-[2-fluoro-4-(trifluoromethyl)benzyl]octahydro-2,7-naphthyridin-4a(2H)-ol dihydrochloride](/img/structure/B5688033.png)
![1-{2-[3-(1,3-benzodioxol-5-ylmethyl)-3-methylpiperidin-1-yl]-2-oxoethyl}-3-methyl-1H-pyrazol-5-amine](/img/structure/B5688039.png)

![1-methoxy-4-[(2-phenylvinyl)sulfonyl]benzene](/img/structure/B5688061.png)

![(3-chlorophenyl)[1-(1,6-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)piperidin-3-yl]methanone](/img/structure/B5688087.png)
![1-methyl-4-[2-(4-morpholinyl)-2-oxoethyl]-1,4,9-triazaspiro[5.6]dodecan-10-one](/img/structure/B5688094.png)
